HMN-154

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In vitro Cytotoxic Activity

Studies have demonstrated that HMN-176 exhibits potent cytotoxicity against various human tumor cell lines, including breast cancer, non-small cell lung cancer, and ovarian cancer [2]. This cytotoxicity suggests HMN-176 may have the potential to kill cancer cells.

*Source: Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression [2] ()

Mechanism of Action

*Source: Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression [2] ()

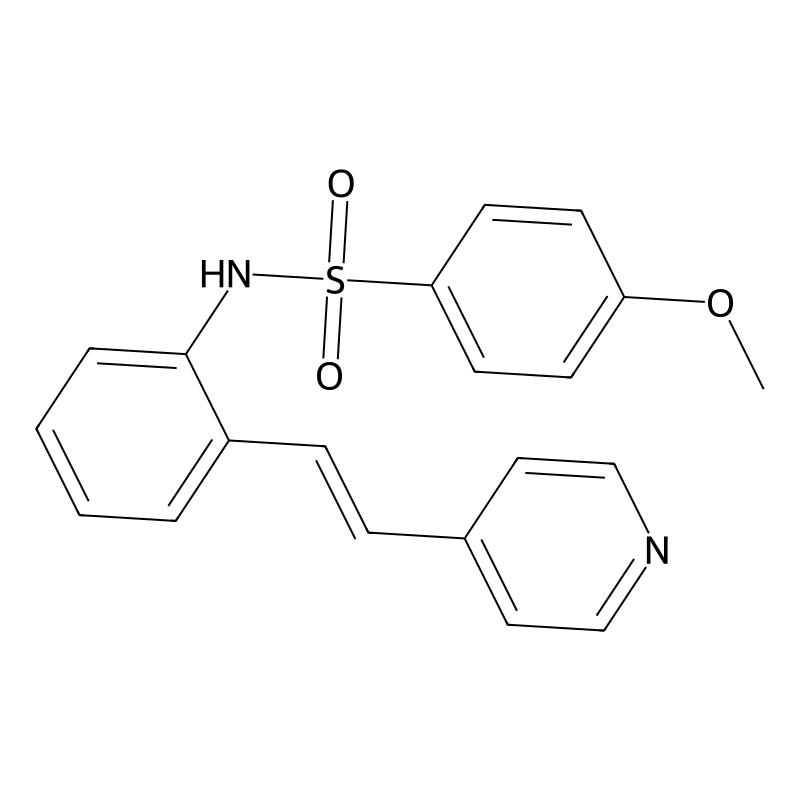

HMN-154 is a benzenesulfonamide compound with the chemical identifier CAS 173528-92-2. It is primarily recognized for its anticancer properties, specifically targeting various cancer cell lines. The compound functions by inhibiting the DNA binding activity of nuclear factor Y subunit B, which is crucial for the expression of genes involved in cell proliferation and survival. This mechanism positions HMN-154 as a promising candidate in cancer therapeutics, particularly against tumors that exhibit high levels of nuclear factor Y activity .

- Interaction with biological targets: If intended for pharmaceutical use, the compound might interact with specific enzymes or receptors in the body.

- Antimicrobial activity: The compound could disrupt the cell membrane of bacteria or interfere with their metabolic processes.

- Skin and eye irritation: The aromatic rings and the sulfonyl group might cause irritation upon contact.

- Potential allergenicity: The methoxy group could be a potential allergen for some individuals.

The biological activity of HMN-154 has been extensively studied, particularly its cytotoxic effects on cancer cell lines. Notably, it exhibits potent inhibitory effects on KB (human cervical carcinoma) and colon38 (colon cancer) cells, with IC50 values of 0.0026 μg/mL and 0.003 μg/mL, respectively . This high potency underscores its potential as an effective anticancer agent. Furthermore, HMN-154's ability to inhibit the DNA binding of nuclear factor Y suggests that it may also impact other pathways related to cell growth and differentiation .

The synthesis of HMN-154 typically involves multi-step organic reactions starting from readily available aromatic compounds. A common method includes:

- Formation of the Sulfonamide: An aromatic amine reacts with a sulfonyl chloride to form the benzenesulfonamide.

- Functionalization: Subsequent steps involve functionalizing the aromatic ring to enhance biological activity, often through electrophilic aromatic substitution.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These methods allow for modifications that can optimize the compound's efficacy and selectivity against cancer cells .

HMN-154 is primarily explored for its applications in cancer therapy due to its ability to inhibit tumor growth effectively. Its specific targeting of nuclear factor Y subunit B makes it a valuable tool in research aimed at understanding gene regulation in cancer. Additionally, it may serve as a lead compound for developing new anticancer drugs with improved efficacy and reduced side effects . Beyond oncology, potential applications in other diseases characterized by abnormal cell proliferation are also being investigated.

Interaction studies involving HMN-154 focus on its binding affinity to various proteins implicated in cellular processes. Notably, it has been shown to bind specifically to nuclear factor Y subunit B and thymosin beta-10, disrupting their functions and leading to reduced cell viability in cancer models. These interactions highlight HMN-154's role as a modulator of critical signaling pathways involved in cell cycle regulation and apoptosis . Further studies are required to elucidate additional molecular targets and pathways influenced by this compound.

Several compounds share structural similarities with HMN-154, particularly within the class of benzenesulfonamides. These include:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Sulfanilamide | 63-74-1 | Antibacterial | First sulfonamide antibiotic |

| Benzensulfonamide | 98-77-1 | Antimicrobial | Basic structure similar to HMN-154 |

| Etoposide | 33419-42-0 | Anticancer | Topoisomerase II inhibitor |

| Thymosin Beta-10 | 9051-81-8 | Immunomodulatory | Plays a role in actin polymerization |

HMN-154 stands out due to its specific action on nuclear factor Y subunit B, which is less common among other benzenesulfonamides that often target broader pathways or different mechanisms entirely . This specificity may lead to fewer side effects compared to traditional chemotherapeutics.